molecular formula C12H17NOS B14811239 3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine

3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine

Cat. No.: B14811239
M. Wt: 223.34 g/mol
InChI Key: RTOXIHFNXPRNES-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS and a molecular weight of 223.33 g/mol It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatography for purification. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-isopropyl-2-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanyl-6-propan-2-ylpyridine

InChI

InChI=1S/C12H17NOS/c1-8(2)10-6-7-11(12(13-10)15-3)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

RTOXIHFNXPRNES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)SC

Origin of Product

United States

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